molecular formula C12H17ClN2O5 B12762595 DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride CAS No. 116366-24-6

DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride

Cat. No.: B12762595
CAS No.: 116366-24-6
M. Wt: 304.72 g/mol
InChI Key: JLCJRMSUQYUAJR-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is a synthetic derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride typically involves the esterification of DL-tyrosine with ethanol in the presence of an acid catalyst, followed by nitration and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

    Esterification: DL-tyrosine is reacted with ethanol and an acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.

    Nitration: The esterified product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to carboxylic acids.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for tyrosine.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride involves its conversion to active metabolites in the body. The ester group is hydrolyzed to release DL-tyrosine, which can then participate in various metabolic pathways. The nitro group may also undergo reduction to form amino derivatives, which can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine Methyl Ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    DL-Tyrosine Ethyl Ester: Lacks the nitro group, making it less reactive in certain chemical reactions.

    L-Tyrosine Nitrate: Contains a nitrate group instead of a nitro group, leading to different chemical properties.

Uniqueness

DL-Tyrosine, O-methyl-3-nitro-, ethyl ester, monohydrochloride is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and potential applications. Its ability to act as a prodrug for tyrosine and its involvement in various metabolic pathways make it a valuable compound for research and industrial applications.

Properties

CAS No.

116366-24-6

Molecular Formula

C12H17ClN2O5

Molecular Weight

304.72 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-methoxy-3-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)9(13)6-8-4-5-11(18-2)10(7-8)14(16)17;/h4-5,7,9H,3,6,13H2,1-2H3;1H/t9-;/m0./s1

InChI Key

JLCJRMSUQYUAJR-FVGYRXGTSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.